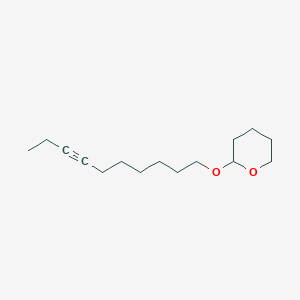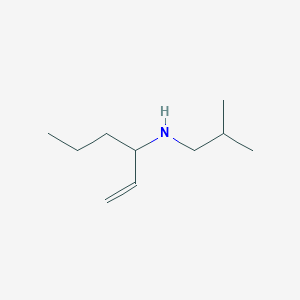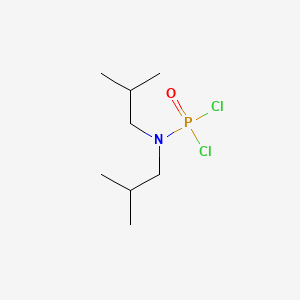![molecular formula C14H21NO B12551972 Hexanamide, N-[(1R)-1-phenylethyl]- CAS No. 191677-12-0](/img/structure/B12551972.png)
Hexanamide, N-[(1R)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N-[(1R)-1-phenylethyl]- is an organic compound with a molecular formula of C14H21NO This compound is a derivative of hexanamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of hexanoyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+(1R)-1-phenylethylamine→Hexanamide, N-[(1R)-1-phenylethyl]-+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, N-[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanamide, N-[(1R)-1-phenylethyl]- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Hexanamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanamide: The parent compound without the (1R)-1-phenylethyl substitution.
N-Phenylethylhexanamide: A similar compound with a different substitution pattern.
Uniqueness
Hexanamide, N-[(1R)-1-phenylethyl]- is unique due to its specific (1R)-1-phenylethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain enzymes and receptors, making it more effective in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
191677-12-0 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-[(1R)-1-phenylethyl]hexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
DGNYVUGHUGTLTE-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(=O)NC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


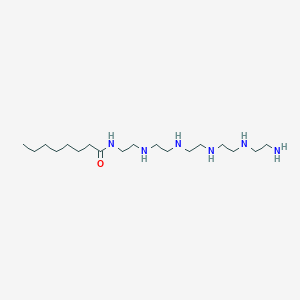
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
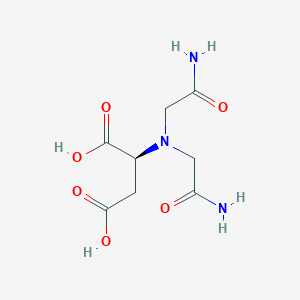
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)


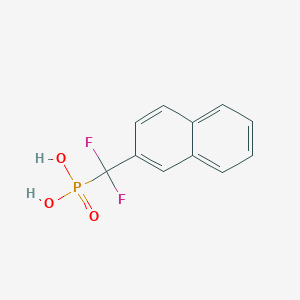

![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
